Welcome to the BenchChem Online Store!
molecular formula C10H22O2 B3271383 2-Heptylpropane-1,3-diol CAS No. 5468-79-1

2-Heptylpropane-1,3-diol

Cat. No. B3271383
M. Wt: 174.28 g/mol
InChI Key: AKRNPYKLZFDTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05683623

Procedure details

Quantities: compound from Example 3 (72.2 g, 0.3 mol) and lithium aluminum hydride (20 g, 0.53 mol). The experimental procedure was as described in Example 6. The pure product was recrystallised from light petrol/ethyl acetate; (49:1).
Name
compound
Quantity
72.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]([C:16](OCC)=[O:17])[CH:7]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]C)C)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH2:7]([CH:6]([CH2:4][OH:3])[CH2:16][OH:17])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:1.2.3.4.5.6|

Inputs

Step One
Name
compound
Quantity
72.2 g
Type
reactant
Smiles
C(C)OC(=O)C(C(C)CCCCCCC)C(=O)OCC
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pure product was recrystallised from light petrol/ethyl acetate

Outcomes

Product
Name
Type
Smiles
C(CCCCCC)C(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.